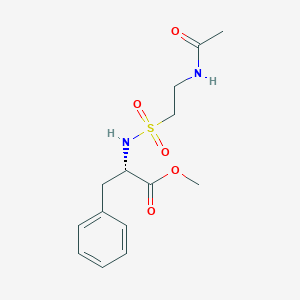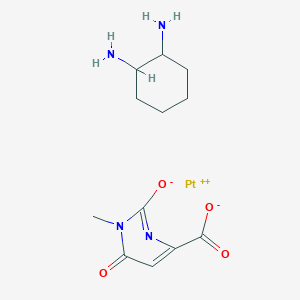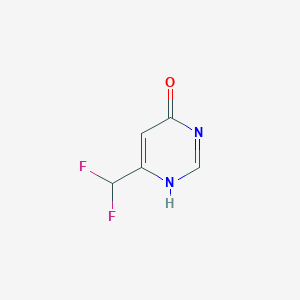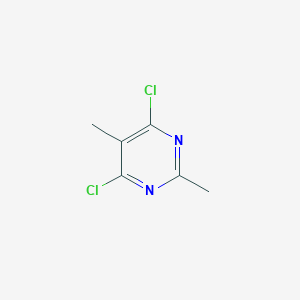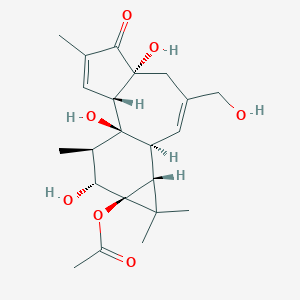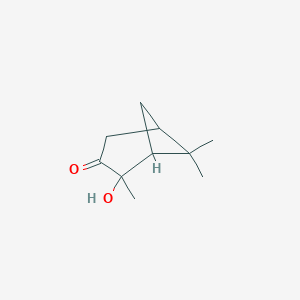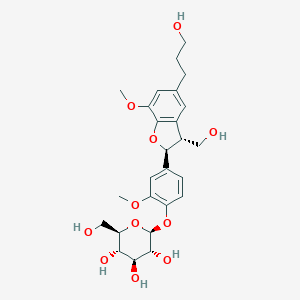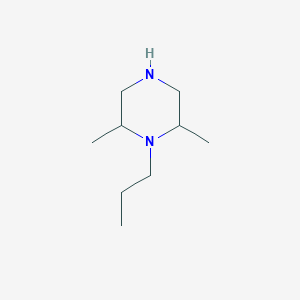
2,6-Dimethyl-1-propylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-propylpiperazine (DMPP) is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. DMPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
2,6-Dimethyl-1-propylpiperazine acts as an agonist at nAChRs, leading to the activation of these receptors. This activation can lead to a range of physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine. 2,6-Dimethyl-1-propylpiperazine has also been shown to have an allosteric effect on nAChRs, meaning that it can modulate the activity of these receptors in a manner that is distinct from traditional agonists.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on nAChRs, 2,6-Dimethyl-1-propylpiperazine has been shown to increase the release of acetylcholine in the hippocampus, leading to enhanced cognitive function. 2,6-Dimethyl-1-propylpiperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. These effects make 2,6-Dimethyl-1-propylpiperazine a promising candidate for use in various research applications, including the study of cognitive function and anxiety disorders.
实验室实验的优点和局限性
2,6-Dimethyl-1-propylpiperazine has several advantages for use in lab experiments. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. 2,6-Dimethyl-1-propylpiperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 2,6-Dimethyl-1-propylpiperazine does have some limitations. Its effects can be transient, with the duration of its effects varying depending on the dose used. Additionally, 2,6-Dimethyl-1-propylpiperazine has been shown to have some off-target effects, meaning that it can interact with other receptors in addition to nAChRs.
未来方向
There are several future directions for research involving 2,6-Dimethyl-1-propylpiperazine. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. 2,6-Dimethyl-1-propylpiperazine's ability to increase the release of acetylcholine in the hippocampus makes it a promising candidate for use in treating cognitive deficits associated with Alzheimer's disease. Another area of interest is 2,6-Dimethyl-1-propylpiperazine's potential as an anxiolytic agent. Further research is needed to determine the optimal dose and duration of treatment for 2,6-Dimethyl-1-propylpiperazine to produce anxiolytic effects. Finally, 2,6-Dimethyl-1-propylpiperazine's ability to modulate nAChRs in a manner that is distinct from traditional agonists makes it a promising candidate for use in developing new drugs that target these receptors.
Conclusion:
In conclusion, 2,6-Dimethyl-1-propylpiperazine is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. 2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. Further research is needed to determine the full potential of 2,6-Dimethyl-1-propylpiperazine as a therapeutic agent for various disorders.
合成方法
2,6-Dimethyl-1-propylpiperazine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperazine with propyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpiperazine with propyl chloride in the presence of a base and a solvent such as tetrahydrofuran. The yield of 2,6-Dimethyl-1-propylpiperazine can vary depending on the method used, with yields ranging from 50-90%.
科学研究应用
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a bioactive compound that can modulate nicotinic acetylcholine receptors (nAChRs). 2,6-Dimethyl-1-propylpiperazine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the role of nAChRs in various physiological processes.
属性
CAS 编号 |
135778-76-6 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
TYTITCUEUIIXNP-UHFFFAOYSA-N |
SMILES |
CCCN1C(CNCC1C)C |
规范 SMILES |
CCCN1C(CNCC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



